Scaffold-Level Differentiation: Furo[3,2-c]chromen-4-one Core as Pyrimidine Biosynthesis Inhibitor vs. Simple Coumarins
The furo[3,2-c]chromen-4-one scaffold has been validated as a pyrimidine biosynthesis inhibitor chemotype with a unique ability to concomitantly boost type I and type III interferon responses, a dual functional property not observed for simple coumarin-based DHODH inhibitors such as dicoumarol [1]. Specifically, the lead 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivative DD363 inhibited de novo pyrimidine biosynthesis and amplified RIG-I ligand-stimulated interferon production, whereas dicoumarol only inhibited the pathway without immunostimulatory amplification [1]. The target compound shares the identical furo[3,2-c]chromen-4-one core scaffold required for this activity, while its 3-fluorophenyl and 2-methoxyethylamino substituents represent unexplored vectors within this pharmacophore .
| Evidence Dimension | Pyrimidine biosynthesis inhibition with interferon amplification |
|---|---|
| Target Compound Data | Furo[3,2-c]chromen-4-one core scaffold: no direct data for CAS 938036-98-7 |
| Comparator Or Baseline | DD363 (3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivative): broad-spectrum antiviral activity with interferon amplification; Dicoumarol: DHODH inhibition without interferon amplification |
| Quantified Difference | Qualitative: DD363 amplifies both type I and type III interferon; dicoumarol does not. No quantitative comparison available for CAS 938036-98-7. |
| Conditions | In vitro: RIG-I ligand-stimulated cells; viral replication assays (measles virus, Chikungunya virus, dengue virus) |
Why This Matters
For antiviral drug discovery programs targeting host metabolic pathways, the furo[3,2-c]chromen-4-one scaffold offers a dual mechanism (pathway inhibition + innate immune stimulation) that simple DHODH inhibitors lack, making this scaffold class a strategic procurement choice.
- [1] Lucas-Hourani M, et al. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy. 2017;61(10):e00383-17. doi:10.1128/AAC.00383-17. View Source
